(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride
Description
(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride is a cyclopropane derivative featuring a dimethylaminomethyl substituent and a carboxylic acid group, stabilized as a hydrochloride salt. The cyclopropane ring introduces significant structural rigidity, which can enhance binding specificity in pharmacological applications. This compound is often utilized as a building block in medicinal chemistry due to its stereochemical complexity and functional versatility .
Properties
IUPAC Name |
(1S,2R)-2-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)4-5-3-6(5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIGDPWUJLIROT-GEMLJDPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1C[C@@H]1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride, also known by its CAS number 1803603-95-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.65 g/mol |
| IUPAC Name | 1-[(dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride |
| Appearance | White powder |
| Storage Conditions | Room temperature |
The biological activity of (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride is primarily attributed to its interaction with various biological targets:
- Receptor Binding: The compound has shown potential in binding to specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition: It exhibits inhibitory effects on enzymes such as aggrecanase and matrix metalloproteinase (MMP-13), which are involved in extracellular matrix remodeling and inflammatory processes .
- Neuroprotective Effects: Similar compounds have been reported to promote neuroblastoma cell maturation, suggesting a potential role in neuroprotection.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Anticonvulsant Activity: Structural analogs have demonstrated anticonvulsant effects, indicating that (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride may also exhibit similar properties.
- Anti-inflammatory Effects: The inhibition of MMPs suggests a possible anti-inflammatory role, which could be beneficial in treating conditions characterized by excessive inflammation.
- Potential Anticancer Activity: Preliminary studies indicate that the compound may affect cancer cell lines through modulation of signaling pathways involved in cell growth and apoptosis.
Case Study 1: Neuroblastoma Cell Maturation
A study investigated the effects of a structurally similar compound on neuroblastoma cells. The results showed that treatment led to increased differentiation markers in vitro, suggesting that (1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid; hydrochloride could promote neuronal differentiation.
Case Study 2: Inhibition of MMPs
Research focused on the inhibitory effects of the compound on MMPs has revealed significant activity against MMP-13. This inhibition was associated with reduced degradation of extracellular matrix components, highlighting its potential therapeutic application in degenerative diseases .
Safety and Toxicology
The compound's safety profile is essential for its potential therapeutic use. According to safety data:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related cyclopropane derivatives:
Key Observations :
- Trifluoromethyl vs. Dimethylamino: The trifluoromethyl group in rac-(1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride increases lipophilicity (logP ~2.94) compared to the dimethylamino group, which may improve membrane permeability but reduce solubility .
- Cyano Group Effects: trans-2-cyanocyclopropanecarboxylic acid exhibits stronger acidity (pKa ~1.5–2.0) due to the electron-withdrawing cyano group, contrasting with the milder acidity of the target compound (pKa ~4–5 for carboxylic acid) .
Physicochemical Properties
LogP and Solubility :
- The target compound’s logP is estimated at ~0.5–1.0 (hydrophilic due to -COOH and HCl salt), whereas trifluoromethyl analogs (logP ~2.94) are more lipophilic .
- Pyridinyl-substituted derivatives (e.g., rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride) show reduced solubility in aqueous media due to aromatic π-system interactions .
Thermal Stability :
- Cyclopropane rings generally confer thermal stability; however, substituents like -CF₃ (decomposition temp ~200°C) may lower stability compared to -COOH derivatives (decomposition >250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
